2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

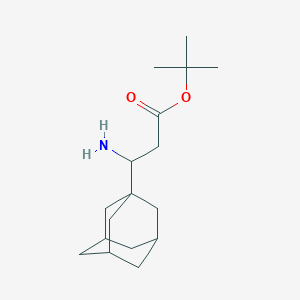

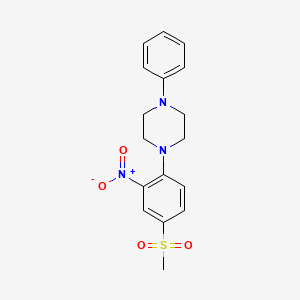

The compound “2-((2-Cyanophenyl)sulfinyl)-N-isopropylbenzenecarboxamide” is a chemical substance with the molecular formula C20H14N2O2S . It has a molecular weight of 346.41 .

Synthesis Analysis

A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst in good yields . The Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature .Molecular Structure Analysis

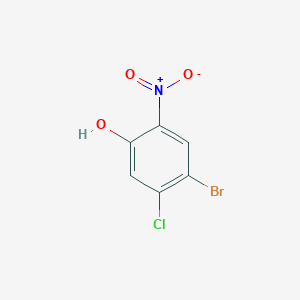

The molecule contains a total of 31 bonds. There are 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 nitrile (aromatic), and 1 sulfoxide .Chemical Reactions Analysis

The compound can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters is a valuable transformation that can be applied to this compound .科学的研究の応用

Sulfonamides in Drug Discovery and Development

Sulfonamides have been a cornerstone in drug discovery, offering a wide array of biological activities that have therapeutic applications ranging from antibacterial to antitumor effects. The primary sulfonamide moiety, a common feature in many clinically used drugs, underscores the importance of sulfonamides in medicinal chemistry. These compounds serve as diuretics, carbonic anhydrase inhibitors, antiepileptics, and even in the treatment of diabetes through sulfonylurea drugs, showcasing their versatility in addressing various health conditions. Recent patents and scientific investigations have focused on developing novel sulfonamides that act as selective antiglaucoma drugs, antitumor agents, and even as diagnostic tools, highlighting the ongoing research and innovation in utilizing sulfonamide structures for medical advancements (Carta, Scozzafava, & Supuran, 2012).

Chiral Sulfinamides in Stereoselective Synthesis

Chiral sulfinamides, recognized for their role in the stereoselective synthesis of amines and their derivatives, highlight the chemical versatility of sulfinamide compounds. Tert-butanesulfinamide, in particular, has emerged as a gold standard in asymmetric synthesis, facilitating the creation of structurally diverse N-heterocycles. These compounds are crucial for developing natural products and therapeutically relevant molecules, indicating the significance of sulfinamides in synthetic organic chemistry and drug development (Philip et al., 2020).

Sulfonamides in Anticancer Research

The exploration of sulfonamides extends into anticancer research, with several compounds demonstrating significant antitumor activity. Sulfonamides, like pazopanib, show promise in targeting various cancer types by inhibiting key enzymes and receptors involved in tumor growth and metastasis. The ongoing patent literature and scientific studies underline the potential of sulfonamides as anticancer agents, providing a foundation for future therapeutic strategies against cancer (Gulcin & Taslimi, 2018).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and disposing of contents/container to an approved waste disposal plant .

特性

IUPAC Name |

2-(2-cyanophenyl)sulfinyl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-12(2)19-17(20)14-8-4-6-10-16(14)22(21)15-9-5-3-7-13(15)11-18/h3-10,12H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZIGAYELBXUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1S(=O)C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)

![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)

![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)